molecular formula C7H7Cl3N2O B1409134 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride CAS No. 1616876-97-1

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride

Cat. No. B1409134
M. Wt: 241.5 g/mol
InChI Key: VSAFJFPKWGNMAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .

Scientific Research Applications

Synthesis and Derivative Formation

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride is a compound involved in various synthetic processes. A study outlines the synthesis of various chloroimidazo pyridines and related derivatives, highlighting the role of 6-chloroimidazo pyridines in these syntheses (Rousseau & Robins, 1965). Similarly, the direct C3 alkenylation of imidazo[1,2-a]pyridines using a palladium-catalyzed method has been investigated, demonstrating the compound's utility in producing polyfunctional compounds (Koubachi et al., 2008).

Coordination Polymers and Supramolecular Frameworks

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride plays a significant role in the formation of coordination polymers and supramolecular frameworks. A study describes its use in constructing zero-dimensional complexes and one-dimensional coordination polymers, which are then assembled into porous three-dimensional frameworks (Yin et al., 2021).

Antitumor Activity

The compound's derivatives have been investigated for their antitumor activity. A study explored the inhibitory effect of Cu(II)-based coordination complexes, derived from substituted imidazo[1,2-α]pyridine ligands, on human myocardial aneurysm cells (Liu et al., 2020).

Phosphorescent Properties

Research into the phosphorescent properties of 6-chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride derivatives has shown their potential in creating dynamic functional materials. These derivatives exhibit different phosphorescent colors and quantum yields, with the ability to switch colors in response to external stimuli (Li & Yong, 2019).

Medicinal Chemistry

This compound serves as a crucial building block in medicinal chemistry. It has been featured in the synthesis of various therapeutic agents, demonstrating its broad applicability in drug development (Deep et al., 2016).

Photoluminescent Properties

Studies have also investigated the photoluminescent properties of coordination compounds based on this chemical. These properties are essential for the development of materials with potential applications in lighting and display technologies (Li, Ni, & Yong, 2018).

properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridin-8-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-4,11H;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAFJFPKWGNMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)O)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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